1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
CAS No.: 1221135-07-4
Cat. No.: VC2563923
Molecular Formula: C11H13BrO
Molecular Weight: 241.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221135-07-4 |
|---|---|
| Molecular Formula | C11H13BrO |
| Molecular Weight | 241.12 g/mol |
| IUPAC Name | 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
| Standard InChI | InChI=1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2 |
| Standard InChI Key | ULWCKWUKHBHFEQ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C=CC=C2Br)C(C1)O |
| Canonical SMILES | C1CCC2=C(C=CC=C2Br)C(C1)O |
Introduction
Chemical Properties and Structural Information
Identification and Nomenclature
1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol belongs to the benzoannulene class of compounds, specifically the benzosuberane derivatives. The compound exists in both racemic and enantiomerically pure forms, with the (R)-enantiomer being of particular interest in stereoselective synthesis.
Structural Features
The compound contains several key structural elements that define its chemical behavior:
| Structural Feature | Description |
|---|---|
| Core Structure | Benzannulene (benzocycloheptene) skeleton |
| Functional Groups | Hydroxyl group at C-5 position; Bromine at C-1 position |
| Ring System | Seven-membered alicyclic ring fused to a benzene ring |
| Stereogenic Center | Carbon atom bearing the hydroxyl group (C-5) |
Chemical Identifiers and Representation
Modern chemical databases utilize various identifiers to represent this compound unambiguously:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2 |
| Standard InChIKey | ULWCKWUKHBHFEQ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C=CC=C2Br)C(C1)O |
| Canonical SMILES | C1CCC2=C(C=CC=C2Br)C(C1)O |
Physical Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | Estimated 329.6±37.0 °C at 760 mmHg | Computational prediction |
| Flash Point | Estimated 153.1±26.5 °C | Computational prediction |
| LogP | 3.39 (estimated) | Computational prediction |
| Density | 1.4±0.1 g/cm³ (estimated) | Computational prediction |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C (estimated) | Computational prediction |
| Index of Refraction | 1.597 (estimated) | Computational prediction |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol can be achieved through multiple routes, with the most direct approaches typically involving either:
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Reduction of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
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Selective bromination of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol
Key Synthetic Considerations
Synthesis of this compound typically requires careful control of reaction conditions to ensure regioselectivity and stereoselectivity:
| Synthesis Aspect | Consideration |
|---|---|
| Regioselectivity | Directing the bromination to occur specifically at the 1-position |
| Stereoselectivity | When preparing the (R)-enantiomer, asymmetric reduction or resolution steps are necessary |
| Protecting Groups | May be required to prevent side reactions during multi-step syntheses |
| Purification | Typically involves column chromatography or recrystallization |
Alternative Synthetic Strategies
Additional synthetic approaches may include:
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Cross-coupling reactions using appropriately functionalized precursors
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Ring-closing strategies to form the seven-membered ring
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Functional group interconversion from related benzoannulene derivatives
Chemical Reactivity and Reactions
Reactivity Profile
The reactivity of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol is primarily determined by its two functional groups:
| Functional Group | Typical Reactions |
|---|---|
| Bromine (C-1) | Substitution reactions, coupling reactions, elimination reactions |
| Hydroxyl (C-5) | Esterification, oxidation, dehydration, nucleophilic substitution |
Substitution Reactions
The bromine atom can undergo substitution by various nucleophiles, making this compound valuable for diversity-oriented synthesis:
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Nucleophilic aromatic substitution with amines, alkoxides, or thiolates
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
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Halogen-metal exchange followed by electrophilic trapping
Transformations of the Hydroxyl Group
The secondary alcohol functionality allows for numerous transformations:
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Oxidation to the corresponding ketone
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Esterification with acid chlorides or anhydrides
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Dehydration to form alkene derivatives
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Conversion to leaving groups for further substitution
Stereochemical Considerations
The stereogenic center at C-5 introduces important considerations for stereoselective reactions:
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Reactions at the hydroxyl group can proceed with retention or inversion of configuration
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The stereocontrol can be influenced by the nearby bromine substituent and the conformational preferences of the seven-membered ring
Research Applications
Synthetic Building Block Applications
1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol serves as a valuable intermediate in organic synthesis:
| Application Area | Utility |
|---|---|
| Complex Molecule Synthesis | Used as a building block for polycyclic compounds |
| Medicinal Chemistry | Precursor for pharmaceutical candidates |
| Materials Science | Starting material for functional materials with specific electronic or optical properties |
Comparative Analysis
Comparison with Related Compounds
To better understand the significance of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol, a comparison with structurally related compounds provides useful context:
Structure-Property Relationships
The position of the bromine substituent and the presence of the hydroxyl group significantly influence the compound's properties:
| Property | Influence of Structural Features |
|---|---|
| Solubility | Hydroxyl group increases polarity and hydrogen bonding capability |
| Reactivity | Bromine activation differs based on position relative to the hydroxyl group |
| Stereochemistry | Hydroxyl at C-5 creates a stereogenic center important for biological activity |
| Stability | Position of bromine affects susceptibility to elimination reactions |
Spectroscopic Characterization
| NMR Parameter | Expected Characteristics |
|---|---|
| ¹H NMR | Signals for aromatic protons (δ ~7.0-8.0 ppm); methylene protons of the seven-membered ring (δ ~1.5-3.0 ppm); distinctive signal for the proton at C-5 (δ ~4.5-5.0 ppm); hydroxyl proton (variable δ, concentration dependent) |
| ¹³C NMR | Signals for aromatic carbons (δ ~120-140 ppm); carbon bearing hydroxyl group (δ ~70-80 ppm); carbon bearing bromine (δ ~110-120 ppm); methylene carbons (δ ~20-40 ppm) |
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion peaks corresponding to both bromine isotopes (⁷⁹Br and ⁸¹Br)
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Fragmentation patterns including loss of water, loss of HBr, and ring fragmentation
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